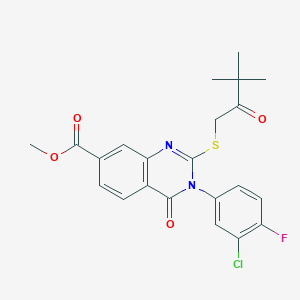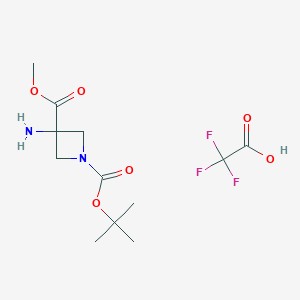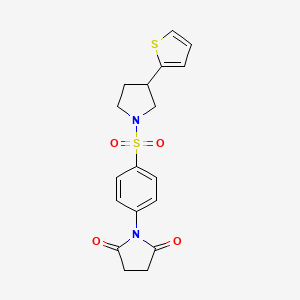![molecular formula C13H11ClN2O2S B2827608 6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 2320885-74-1](/img/structure/B2827608.png)
6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” is a complex organic molecule that contains several functional groups and rings. It has a pyrrolo[3,4-b]pyridine core, which is a bicyclic structure composed of a pyrrole ring fused with a pyridine ring. Attached to this core is a sulfonyl group (-SO2-) linked to a 2-chlorophenyl group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multi-step processes involving reactions like nucleophilic aromatic substitution, condensation, and cyclization . The sulfonyl group could potentially be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (pyrrole and pyridine), a sulfonyl group, and a chlorine atom on the phenyl ring . These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions. The sulfonyl group could undergo reactions with nucleophiles, and the chlorine atom could be displaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of aromatic rings and a sulfonyl group could potentially make the compound relatively stable. The chlorine atom could make the compound more polar, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
This compound is involved in the synthesis of sulfonated tetrahydropyridine derivatives via radical reactions, demonstrating its utility in organic chemistry for generating complex molecular architectures. The process is efficient and proceeds without the need for catalysts or additives, highlighting the compound's versatility in synthesizing heterocyclic structures (An & Wu, 2017). Furthermore, it plays a role in creating pyrrolidine derivatives, showcasing its applicability in generating valuable scaffolds for medicinal chemistry and drug discovery (Smolobochkin et al., 2017).
Pharmacological Characterization
In pharmacology, derivatives of the mentioned compound have been explored for their binding properties to receptors, such as the 5-HT6 receptor, indicating potential therapeutic applications in treating cognitive deficits. The compound's ability to influence neurotransmission suggests its importance in developing new drugs for neurological disorders (Riemer et al., 2003).
Material Science Applications
In material science, derivatives of "6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine" have been used to synthesize novel polymers with desirable properties such as high refractivity, indicating their potential in optical materials and electronic devices. The incorporation of pyridine and sulfone units into polymers results in materials with excellent thermal stability, mechanical strength, and optical clarity, making them suitable for advanced technological applications (Guan et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-chlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-11-5-1-2-6-13(11)19(17,18)16-8-10-4-3-7-15-12(10)9-16/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQBCQCNIZKFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1S(=O)(=O)C3=CC=CC=C3Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-4-(4-methylphenyl)-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2827533.png)

![2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide](/img/structure/B2827535.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2827536.png)


![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2827541.png)
![N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2827542.png)

![Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2827544.png)
![2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2827545.png)
